7H-Furo(2,3-f)(1)benzopyran-8-carboxylic acid, 7-oxo-, ethyl ester
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Overview
Description
7H-Furo(2,3-f)(1)benzopyran-8-carboxylic acid, 7-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a furobenzopyran ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(2,3-f)(1)benzopyran-8-carboxylic acid, 7-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7H-Furo(2,3-f)(1)benzopyran-8-carboxylic acid, 7-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Scientific Research Applications
7H-Furo(2,3-f)(1)benzopyran-8-carboxylic acid, 7-oxo-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Furo(2,3-f)(1)benzopyran-8-carboxylic acid, 7-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furobenzopyran derivatives, such as:
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- Ficusin
Uniqueness
What sets 7H-Furo(2,3-f)(1)benzopyran-8-carboxylic acid, 7-oxo-, ethyl ester apart is its specific structure and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
67720-97-2 |
---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
ethyl 7-oxofuro[2,3-f]chromene-8-carboxylate |
InChI |
InChI=1S/C14H10O5/c1-2-17-13(15)10-7-9-11(19-14(10)16)4-3-8-5-6-18-12(8)9/h3-7H,2H2,1H3 |
InChI Key |
IGFADXBCKIAEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC3=C2OC=C3)OC1=O |
Origin of Product |
United States |
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